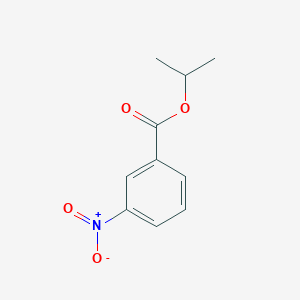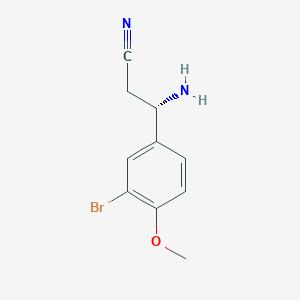
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted benzene derivative.
Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Formation of Secondary Alcohol: The secondary alcohol is formed via reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer with high purity.
化学反应分析
Types of Reactions
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives, using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, amines
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Amides, substituted amines
科学研究应用
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
(1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol: The enantiomer of the compound, with different stereochemistry.
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one: A ketone derivative with different chemical properties.
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-amine: An amine derivative with distinct reactivity.
Uniqueness
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI 键 |
FSABZFYFIIFJAQ-OIBJUYFYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)F |
规范 SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


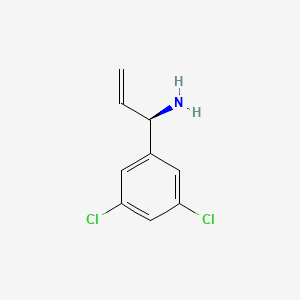
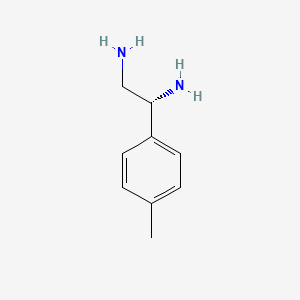
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
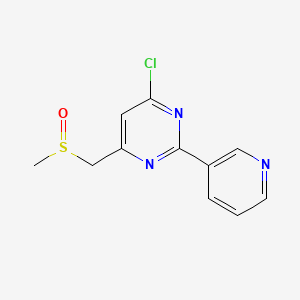
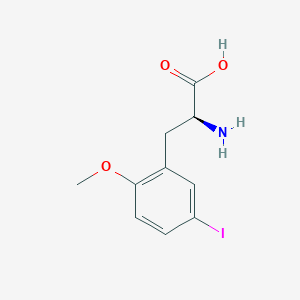
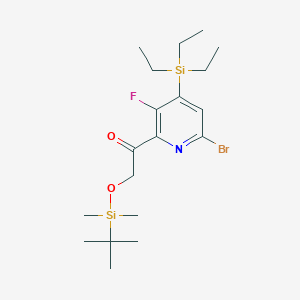

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
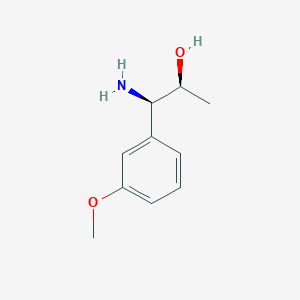
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)

